Spiro[2.2]pentan-1-amine hydrochloride Spiro[2.2]pentan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 17202-70-9
VCID: VC2757951
InChI: InChI=1S/C5H9N.ClH/c6-4-3-5(4)1-2-5;/h4H,1-3,6H2;1H
SMILES: C1CC12CC2N.Cl
Molecular Formula: C5H10ClN
Molecular Weight: 119.59 g/mol

Spiro[2.2]pentan-1-amine hydrochloride

CAS No.: 17202-70-9

Cat. No.: VC2757951

Molecular Formula: C5H10ClN

Molecular Weight: 119.59 g/mol

* For research use only. Not for human or veterinary use.

Spiro[2.2]pentan-1-amine hydrochloride - 17202-70-9

Specification

CAS No. 17202-70-9
Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
IUPAC Name spiro[2.2]pentan-2-amine;hydrochloride
Standard InChI InChI=1S/C5H9N.ClH/c6-4-3-5(4)1-2-5;/h4H,1-3,6H2;1H
Standard InChI Key VUEUEPAPLHVPSK-UHFFFAOYSA-N
SMILES C1CC12CC2N.Cl
Canonical SMILES C1CC12CC2N.Cl

Introduction

Chemical Properties and Structure

Spiro[2.2]pentan-1-amine hydrochloride is the hydrochloride salt of the primary amine derivative of spiropentane. The compound exhibits the following chemical and physical properties:

PropertyValueSource
CAS Number249563-59-5
Molecular FormulaC₅H₁₀ClN
Molecular Weight119.59 g/mol
IUPAC Name(S)-Spiro[2.2]pentan-1-amine hydrochloride
Purity (Commercial)95-97%
SMILES NotationN[C@@H]1C2(CC2)C1.Cl[H]
InChI KeyVUEUEPAPLHVPSK-UHFFFAOYNA-N

The structural backbone of this compound is derived from spiropentane, which is the simplest spiro-connected cycloalkane. Spiropentane consists of two cyclopropane rings sharing a quaternary carbon atom (the spiro carbon) . The amine group is attached to one of the carbon atoms adjacent to the spiro center, creating a chiral center in the (S)-configuration as indicated by the SMILES notation .

The parent compound spiropentane has been well-characterized through electron diffraction studies, which revealed that the bonds to the quaternary spiro carbon are shorter (146.9 pm) than those between the methylene groups (151.9 pm). The C-C-C angles at the spiro carbon are approximately 62.2°, which is larger than typical cyclopropane angles . This strained geometry contributes to the unique reactivity profile of derivatives like Spiro[2.2]pentan-1-amine hydrochloride.

Structural Analysis and Characterization

Analytical characterization of Spiro[2.2]pentan-1-amine and its hydrochloride salt provides essential data for identification and purity assessment. Mass spectrometry data for the free base form includes predicted collision cross-section values for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺84.080776103.2
[M+Na]⁺106.06272115.3
[M+NH₄]⁺101.10732114.0
[M+K]⁺122.03666112.9
[M-H]⁻82.066224117.9
[M+Na-2H]⁻104.04817116.0
[M]⁺83.072951111.1
[M]⁻83.074049111.1

Table: Predicted collision cross-section values for Spiro[2.2]pentan-1-amine by mass spectrometry

The stereochemistry at the carbon bearing the amine group is specified in the SMILES notation as the (S)-configuration (N[C@@H]1C2(CC2)C1), indicating that commercial samples of this compound are likely enantiopure or enriched in the (S)-enantiomer . This stereochemical purity is particularly important for applications in medicinal chemistry where biological activity often depends on specific stereochemical configurations.

Related Derivatives and Analogs

Several structural analogs of Spiro[2.2]pentan-1-amine hydrochloride have been reported, indicating the versatility of the spiropentane scaffold:

  • (S)-Spiro[2.2]pentan-1-amine hydrochloride: The enantiopure form of the compound with defined stereochemistry at the amine-bearing carbon .

  • 2,2-Difluorospiro[2.2]pentan-1-amine hydrochloride: A fluorinated derivative with potential applications in medicinal chemistry due to the unique properties that fluorine substitution can impart to drug molecules.

  • 1-{spiro[2.2]pentan-1-yl}ethan-1-one: A ketone derivative that displays different reactivity patterns and physical properties compared to the amine derivative .

  • Spiro[2.2]pentane-1-carboxylic acid: A carboxylic acid derivative that could serve as a precursor to the amine through appropriate transformations .

The availability of these various derivatives highlights the synthetic accessibility and versatility of the spiropentane scaffold for creating compounds with diverse functional groups.

Applications and Research Significance

Spiro[2.2]pentan-1-amine hydrochloride has several potential applications in chemical research and pharmaceutical development:

Medicinal Chemistry

As a building block in medicinal chemistry, Spiro[2.2]pentan-1-amine hydrochloride offers several advantages:

  • The rigid spirocyclic structure provides a well-defined three-dimensional scaffold that can lead to selective interactions with biological targets.

  • The primary amine functionality serves as a versatile handle for further derivatization to create more complex molecules.

  • The compound can be incorporated into amino acid derivatives, as demonstrated by research on spirocyclic glutamic acid analogs , potentially leading to peptidomimetics with improved pharmacological properties.

Recent research has shown that spirocyclic compounds, including those derived from spiropentane, can exhibit interesting biological activities . The strained nature of the spiropentane system can impart unique reactivity and binding properties that are valuable in drug discovery efforts.

Synthetic Chemistry

In synthetic organic chemistry, Spiro[2.2]pentan-1-amine hydrochloride serves as:

  • A model system for studying the chemical behavior of strained spirocyclic structures.

  • A valuable intermediate for the synthesis of more complex spirocyclic compounds, particularly those with potential pharmaceutical applications.

  • A building block for the construction of molecules with defined stereochemistry, as the compound is available in enantiomerically pure form .

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